molecular formula C8H4BrN3O B15052180 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile

5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B15052180
M. Wt: 238.04 g/mol
InChI Key: IFBYDQJEDHOQAK-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This structure incorporates a bromine atom at position 5, a ketone group at position 2, and a cyano group at position 4.

Properties

Molecular Formula

C8H4BrN3O

Molecular Weight

238.04 g/mol

IUPAC Name

5-bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile

InChI

InChI=1S/C8H4BrN3O/c9-5-1-4-2-7(13)12-8(4)11-6(5)3-10/h1H,2H2,(H,11,12,13)

InChI Key

IFBYDQJEDHOQAK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(N=C2NC1=O)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated pyridine derivative with a suitable nitrile source can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can produce oxo and amine derivatives, respectively .

Scientific Research Applications

5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects: The cyano group in the target compound offers distinct reactivity (e.g., acting as a leaving group) compared to the carboxylic acid in A209292, which can form salts or esters .
  • Electronic Properties : The ketone (oxo) group at C2 increases the compound’s polarity and may stabilize tautomeric forms, whereas the carboxylic acid in A209292 introduces acidity (pKa ~4-5).

Indole-Based Derivatives

Indoles, such as 6-Iodo-1H-indole-2-carboxylic acid (A211065), share a fused bicyclic structure but differ in heteroatom placement:

Compound Name Substituents Molecular Formula Key Features
6-Iodo-1H-indole-2-carboxylic acid I (C6), COOH (C2) C₉H₆INO₂ Larger halogen (I) increases steric hindrance; indole’s π-system is more electron-rich

Key Differences :

  • Heteroatom Arrangement : Indoles contain one nitrogen atom in the five-membered ring, whereas pyrrolopyridines have two nitrogens, enhancing their electron-deficient character.
  • Reactivity : The iodo substituent in A211065 facilitates heavier halogen-specific reactions (e.g., Ullmann coupling), while bromine in the target compound is more amenable to Suzuki-Miyaura cross-couplings .

Thienothiophene-Based Heterocycles

Compounds like bis-pyridinothieno[2,3-b]thiophene nitrile derivatives () feature sulfur-containing cores:

Compound Class Core Structure Heteroatoms Key Features
Bis-pyridinothieno[2,3-b]thiophene nitriles Thieno[2,3-b]thiophene + pyridine S, N Sulfur enhances rigidity; extended conjugation for materials applications

Key Differences :

  • Aromaticity: Thienothiophenes’ sulfur atoms contribute to a larger, less electronegative π-system compared to the nitrogen-rich pyrrolopyridine core, altering redox properties and solubility.
  • Applications : Sulfur-containing heterocycles are often explored in organic electronics, whereas pyrrolopyridines are more common in medicinal chemistry .

Biological Activity

5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, along with relevant case studies and research findings.

Structural Characteristics

The compound features a complex structure characterized by:

  • Pyrrole and pyridine rings
  • A bromine atom at the 5-position
  • A carbonitrile group at the 6-position
  • An oxo group at the 2-position

Its molecular formula is C8H5BrN4OC_8H_5BrN_4O . The unique combination of these functional groups suggests diverse interactions with biological targets.

Anti-inflammatory Properties

Research indicates that compounds similar to 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile exhibit significant anti-inflammatory activity. Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Notably, some derivatives have shown IC50 values comparable to celecoxib, a standard anti-inflammatory drug .

Table 1: Inhibition of COX Enzymes by Related Compounds

CompoundCOX-2 IC50 (µmol)Comparison to Celecoxib
Compound A0.04 ± 0.09Equivalent
Compound B0.04 ± 0.02Equivalent

Anticancer Activity

The anticancer potential of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile has been explored through various studies. It has shown promising results against multiple cancer cell lines, particularly A549 human lung adenocarcinoma cells. In vitro studies demonstrated that certain derivatives significantly reduced cell viability compared to standard chemotherapeutic agents like cisplatin .

Case Study: Anticancer Activity Assessment

In a study assessing the cytotoxicity of various compounds on A549 cells:

  • Compounds were tested at a concentration of 100 µM for 24 hours.
  • Cell viability was measured using the MTT assay.

Results indicated that compounds with specific structural modifications exhibited enhanced anticancer activity while maintaining low toxicity towards non-cancerous cells .

Table 2: Cytotoxicity Results on A549 Cells

CompoundViability (%)Comparison to Cisplatin
Compound A66%Less potent
Compound B40%More potent

The mechanisms underlying the biological activities of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile involve:

  • Inhibition of COX enzymes , leading to reduced inflammation.
  • Induction of apoptosis in cancer cells through various pathways.
  • Interaction with specific receptors involved in pain signaling and neuroinflammation.

Future Directions and Research Needs

While preliminary findings are promising, further research is essential to fully elucidate the pharmacological profile of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile. Future studies should focus on:

  • Detailed mechanistic studies to understand how this compound interacts with biological targets.
  • In vivo studies to evaluate efficacy and safety profiles.
  • Development of analogs to enhance potency and selectivity towards specific diseases.

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